molecular formula C15H17N3O4S B2549231 2-(2-acetamidothiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 921522-46-5

2-(2-acetamidothiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2549231
CAS RN: 921522-46-5
M. Wt: 335.38
InChI Key: CELNJULJVMNBDQ-UHFFFAOYSA-N
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Description

The compound "2-(2-acetamidothiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide" is a derivative of thiazole, a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen. This particular compound is not directly mentioned in the provided papers, but it is structurally related to various synthesized acetamide derivatives that have been explored for their pharmacological properties. These compounds are characterized by the presence of an acetamide group attached to a thiazole ring and further modified by various substituents which can influence their biological activity.

Synthesis Analysis

The synthesis of related thiazole acetamide derivatives is described in the papers. For instance, a series of N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides were synthesized using either microwave irradiation technique or conventional synthesis methods . Similarly, N-phenyl-(2-aminothiazol-4-yl)acetamides with a phenoxypropanolamine moiety were prepared, indicating the versatility of the thiazole acetamide scaffold in medicinal chemistry . These methods typically involve the formation of the thiazole ring followed by acylation with the appropriate acetamide derivatives.

Molecular Structure Analysis

The molecular structure of thiazole acetamides is characterized by spectral data such as IR, (1)H NMR, and MS, and their purity is ascertained by microanalysis . The structural integrity and conformation of these compounds can be further confirmed by techniques like X-ray single-crystal analysis and DFT methods, as seen in the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide .

Chemical Reactions Analysis

The chemical reactivity of thiazole acetamides involves interactions with various reagents to introduce different functional groups. For example, the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane followed by transsilylation leads to the formation of new silylated derivatives . These reactions are crucial for modifying the biological activity and selectivity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole acetamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the dimethoxyphenyl group can affect these properties and, consequently, the pharmacokinetics of the compounds. The synthesized compounds are typically screened for their pharmacological activity, which provides insights into their potential therapeutic applications .

Pharmacological Evaluation

The pharmacological evaluation of thiazole acetamides includes in vivo studies in animal models. For instance, the synthesized compounds in paper were screened for their in vivo pharmacological activity in Swiss albino mice, focusing on D(2) antagonism and 5-HT(2A) antagonism, which are relevant for antipsychotic agents. Similarly, the compounds in paper were evaluated for their agonistic activity against human β3-adrenergic receptors, with implications for treating obesity and type 2 diabetes. These studies are essential for determining the therapeutic potential of the compounds.

Scientific Research Applications

Synthesis and Chemical Applications

  • Chemical Synthesis and Antitumor Activity : A study focused on the synthesis of benzothiazole derivatives, including compounds similar to the one , demonstrated significant antitumor activities against human tumor cell lines. This suggests its potential utility in cancer research and therapy development (Yurttaş, Tay, & Demirayak, 2015).

  • Heterocyclic Syntheses from Thioureido-acetamides : Thioureido-acetamides have been utilized in various heterocyclic syntheses through one-pot cascade reactions. This method highlights the utility of acetamide derivatives in efficient, atom-economic synthesis routes for heterocycles, which are crucial in pharmaceuticals (Schmeyers & Kaupp, 2002).

Biological and Pharmacological Activities

  • Antimicrobial Agents : The synthesis of new heterocyclic compounds incorporating the antipyrine moiety, derived from acetamide derivatives, has shown significant biological activity against various microorganisms. This points to the compound's relevance in the development of new antimicrobial agents (Aly, Saleh, & Elhady, 2011).

  • Anticancer Properties : Compounds synthesized from structures similar to 2-(2-acetamidothiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide have shown considerable anticancer activity, especially against specific cancer cell lines. This underscores its potential in cancer research and therapeutic applications (Evren et al., 2019).

properties

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-9(19)16-15-18-11(8-23-15)7-14(20)17-10-4-5-12(21-2)13(6-10)22-3/h4-6,8H,7H2,1-3H3,(H,17,20)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELNJULJVMNBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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